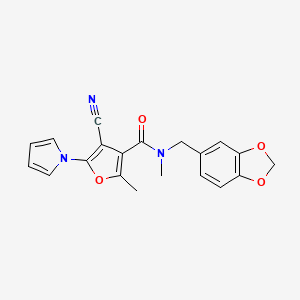![molecular formula C15H15ClN4S2 B7680699 5-[(3-Chloro-1-benzothiophen-2-yl)methylsulfanyl]-1-cyclopentyltetrazole](/img/structure/B7680699.png)
5-[(3-Chloro-1-benzothiophen-2-yl)methylsulfanyl]-1-cyclopentyltetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(3-Chloro-1-benzothiophen-2-yl)methylsulfanyl]-1-cyclopentyltetrazole is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as CP-47,497 and is a synthetic cannabinoid receptor agonist. It has been found to have potential therapeutic applications in the treatment of various medical conditions.
作用機序
5-[(3-Chloro-1-benzothiophen-2-yl)methylsulfanyl]-1-cyclopentyltetrazole is a synthetic cannabinoid receptor agonist. It binds to the cannabinoid receptors in the brain and other parts of the body, producing a range of effects. The exact mechanism of action is not fully understood, but it is thought to involve the modulation of neurotransmitter release and the regulation of ion channels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[(3-Chloro-1-benzothiophen-2-yl)methylsulfanyl]-1-cyclopentyltetrazole are diverse and complex. It has been found to have analgesic, anti-inflammatory, and neuroprotective effects. It also has effects on appetite, mood, and memory.
実験室実験の利点と制限
5-[(3-Chloro-1-benzothiophen-2-yl)methylsulfanyl]-1-cyclopentyltetrazole has several advantages for lab experiments. It is a highly potent and selective cannabinoid receptor agonist, making it useful for studying the endocannabinoid system and the cannabinoid receptors. It is also relatively stable and easy to handle.
However, there are also limitations to using 5-[(3-Chloro-1-benzothiophen-2-yl)methylsulfanyl]-1-cyclopentyltetrazole in lab experiments. It is a synthetic compound and may not accurately reflect the effects of natural cannabinoids. It also has potential side effects and toxicity, which must be carefully monitored.
将来の方向性
There are several future directions for the study of 5-[(3-Chloro-1-benzothiophen-2-yl)methylsulfanyl]-1-cyclopentyltetrazole. One direction is to further investigate its potential therapeutic applications in the treatment of various medical conditions. Another direction is to study its effects on the endocannabinoid system and the cannabinoid receptors in more detail. Additionally, research can be conducted to improve the synthesis method and to develop new analogs with improved properties.
合成法
The synthesis of 5-[(3-Chloro-1-benzothiophen-2-yl)methylsulfanyl]-1-cyclopentyltetrazole involves several steps. The starting material is 3-chlorobenzothiophene, which is reacted with cyclopentylmagnesium bromide to form the corresponding cyclopentylbenzothiophene. This intermediate is then reacted with thionyl chloride to form the corresponding thionyl chloride derivative. The thionyl chloride derivative is then reacted with sodium azide to form the corresponding azide. Finally, the azide is reacted with triphenylphosphine and sulfur to form the desired tetrazole.
科学的研究の応用
5-[(3-Chloro-1-benzothiophen-2-yl)methylsulfanyl]-1-cyclopentyltetrazole has been studied for its potential applications in scientific research. It has been found to have potential therapeutic applications in the treatment of various medical conditions such as chronic pain, inflammation, and neurological disorders. It has also been used in the study of the endocannabinoid system and the cannabinoid receptors.
特性
IUPAC Name |
5-[(3-chloro-1-benzothiophen-2-yl)methylsulfanyl]-1-cyclopentyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4S2/c16-14-11-7-3-4-8-12(11)22-13(14)9-21-15-17-18-19-20(15)10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTVIYIIQLFUPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=NN=N2)SCC3=C(C4=CC=CC=C4S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-5,5-dioxo-N-(oxolan-2-ylmethyl)-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxamide](/img/structure/B7680618.png)

![2-[[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-6-methoxy-4-prop-2-enylphenol](/img/structure/B7680648.png)
![2-(4-ethylphenoxy)-N-[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide](/img/structure/B7680656.png)
![[4-(4-Methylphenyl)sulfonyl-1,4-diazepan-1-yl]-[4-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7680669.png)
![1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-phenylbutan-1-one](/img/structure/B7680670.png)
![2-[[4-amino-5-(3,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenylphenyl)acetamide](/img/structure/B7680672.png)
![[1-[2-(2-Chlorophenyl)quinoline-4-carbonyl]piperidin-4-yl]-phenylmethanone](/img/structure/B7680679.png)
![2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)-N-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide](/img/structure/B7680681.png)
![3-[1-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7680692.png)
![5-Pyrrolidin-1-ylsulfonyl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B7680704.png)
![[1-[4-(butanoylamino)phenyl]-1-oxopropan-2-yl] 4-acetyl-1H-pyrrole-2-carboxylate](/img/structure/B7680706.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-3-(1,3-benzothiazol-2-yl)propanamide](/img/structure/B7680720.png)
![4-chloro-N-[1-[4-(cyclopropanecarbonyl)piperazin-1-yl]-4-methylsulfonyl-1-oxobutan-2-yl]benzamide](/img/structure/B7680729.png)